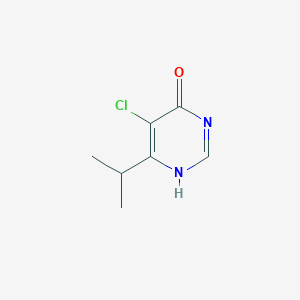

5-Chloro-4-hydroxy-6-isopropylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-hydroxy-6-isopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-4-hydroxy-6-isopropylpyrimidine has emerged as a promising scaffold in drug development due to its antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral activity by inhibiting key processes in viral replication. For instance, studies have shown that similar compounds can inhibit HIV integration and reverse transcription processes effectively.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported that it potently suppressed cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . Such properties make it a candidate for developing new anti-inflammatory medications.

Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of hydroxyl and halogen substituents enhances their interaction with biological targets, potentially leading to the development of novel anticancer agents.

Agricultural Applications

This compound serves as an important intermediate for synthesizing crop protection agents. Its derivatives are being explored for their potential in herbicides and fungicides due to their effectiveness against various plant pathogens .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves chlorination methods that introduce the chlorine and hydroxyl functional groups onto the pyrimidine ring. One common method includes the reaction of 4-hydroxypyrimidines with chlorinating agents such as N-chlorosuccinimide or sodium hypochlorite.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly alter its pharmacological effects. For example, modifications can enhance binding affinity to specific enzymes or receptors relevant to its therapeutic potential .

Comparative Analysis of Related Compounds

To illustrate the significance of structural variations within this class of compounds, the following table summarizes notable derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-6-methylpyrimidine | Hydroxyl at position 4, methyl at position 6 | Exhibits different biological activity profiles |

| 5-Bromo-4-hydroxy-6-isopropylpyrimidine | Bromine instead of chlorine | May show enhanced reactivity due to bromine's properties |

| 5-Chloro-2-isopropylpyrimidin-4-one | Different positioning of functional groups | Potentially different pharmacological effects |

| 4-Chloro-6-methylpyrimidine | Chloride at position 4, methyl at position 6 | Variations in solubility and bioavailability |

This table highlights how slight modifications can lead to distinct chemical behaviors and biological activities.

Eigenschaften

CAS-Nummer |

162328-48-5 |

|---|---|

Molekularformel |

C7H9ClN2O |

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

5-chloro-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9ClN2O/c1-4(2)6-5(8)7(11)10-3-9-6/h3-4H,1-2H3,(H,9,10,11) |

InChI-Schlüssel |

BFLKFVOOUSQCBO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)NC=N1)Cl |

Isomerische SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

Kanonische SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

Synonyme |

5-CHLORO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.